Lipophilicity Modulation: LogP Comparison of Methyl 5-Fluoro-2-methylbenzoate vs. Non-Fluorinated and Regioisomeric Analogs
Methyl 5-fluoro-2-methylbenzoate exhibits a calculated LogP of 1.92 (MolBase) to 2.91 (ChemSrc) [1], which is lower than the non-fluorinated methyl 2-methylbenzoate (LogP 2.75) [2] and distinct from its regioisomers methyl 3-fluoro-2-methylbenzoate (XLogP3 2.2) [3] and methyl 4-fluoro-2-methylbenzoate (LogP 2.74) . The fluorine at the 5-position, meta to the ester and para to the methyl group, creates a unique polarity profile compared to alternative fluorine placement. This LogP differentiation of up to 0.83 log units versus the non-fluorinated analog translates to an approximately 6.8-fold difference in partition coefficient, significantly impacting membrane permeability predictions and chromatographic retention behavior in drug discovery workflows [1][2].
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP 1.92 (MolBase) / 2.91 (ChemSrc, XLogP3) |
| Comparator Or Baseline | Methyl 2-methylbenzoate: LogP 2.75 (SIELC); Methyl 3-fluoro-2-methylbenzoate: XLogP3 2.2; Methyl 4-fluoro-2-methylbenzoate: LogP 2.74 |
| Quantified Difference | ΔLogP = -0.83 to +0.16 vs. non-fluorinated analog; ΔLogP = -0.28 to +0.71 vs. 3-F regioisomer; ΔLogP = -0.82 to +0.17 vs. 4-F regioisomer |
| Conditions | Computed LogP values from MolBase, ChemSrc (XLogP3), SIELC, and PubChem databases |
Why This Matters
The lower LogP range of methyl 5-fluoro-2-methylbenzoate relative to its non-fluorinated analog indicates improved aqueous solubility and reduced non-specific protein binding potential, making it a more appropriate fragment or intermediate choice for lead optimization programs where excessive lipophilicity is a known driver of attrition.
- [1] MolBase. Methyl 5-fluoro-2-methylbenzoate: LogP 1.92070. https://m.molbase.cn/baike/8123/ View Source
- [2] SIELC Technologies. Methyl 2-methylbenzoate: LogP 2.75. https://www.sielc.com View Source
- [3] PubChem. Methyl 3-fluoro-2-methylbenzoate: XLogP3 2.2 (CID 21752566). https://pubchem.ncbi.nlm.nih.gov View Source
